molecular formula C10H11F2N B13324852 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine

1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine

Cat. No.: B13324852
M. Wt: 183.20 g/mol
InChI Key: KPUZIFKPEXQWEJ-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine is a chiral amine compound serving as a valuable building block in organic synthesis and pharmaceutical research. The molecule features a 3,4-difluorophenyl group and a 2-methylallylamine (2-methylprop-2-en-1-amine) moiety, making it a versatile intermediate for the development of novel active compounds. The 3,4-difluorophenyl substituent is a common pharmacophore in drug discovery, known to influence the electronic distribution, metabolic stability, and binding affinity of candidate molecules . The reactive amine and alkene functional groups provide multiple sites for further chemical modification, such as amide bond formation, reductive amination, or Michael addition, allowing researchers to create diverse chemical libraries. This compound is primarily used in the synthesis of potential pharmaceutical ingredients and as a key intermediate in medicinal chemistry projects. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request custom synthesis, including various salt forms (e.g., hydrochloride), to suit specific experimental needs. The product is typically supplied as a powder and should be stored in a cool, dry place, under an inert atmosphere if necessary, to maintain its stability and purity .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-2-methylprop-2-en-1-amine

InChI

InChI=1S/C10H11F2N/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-5,10H,1,13H2,2H3

InChI Key

KPUZIFKPEXQWEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C1=CC(=C(C=C1)F)F)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(3,4-difluorophenyl)-2-methylprop-2-en-1-amine typically involves:

Specific Synthetic Routes

Amine-Directed Mizoroki-Heck Arylation of Allylamines

A recent and efficient method involves the amine-directed Mizoroki-Heck reaction where free allylamines undergo regioselective arylation with aryl halides bearing fluorine substituents.

  • Procedure Highlights:

    • Allylamine substrates react with aryl halides (e.g., 3,4-difluorobromobenzene) in the presence of palladium catalysts and bases.
    • Reaction conditions typically involve heating at 70 °C for extended periods (~14 h).
    • Post-reaction, the mixture is basified, extracted with organic solvents, and purified via column chromatography.
    • Yields for related difluorophenyl allylamines reported in the 80% range.
  • Purification: Acid-base extraction cycles are used to isolate the amine hydrochloride salts, which are then purified by flash chromatography when necessary.

  • Characterization: NMR (1H, 13C, 19F) and HRMS confirm product identity and purity.

This method is adaptable for preparing this compound by selecting appropriately substituted allylamine precursors and aryl halides.

Wittig Reaction Followed by Reductive Amination

Another classical approach involves:

  • Step 1: Wittig olefination of 3,4-difluorobenzaldehyde with methyltriphenylphosphonium bromide in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding 3,4-difluorostyrene derivatives with the methyl-substituted propenyl chain.

  • Step 2: Subsequent reductive amination or direct amination of the olefinic intermediate to introduce the amine group at the allylic position.

This approach benefits from the availability of 3,4-difluorobenzaldehyde and the well-established Wittig reaction for forming substituted alkenes. The reductive amination step typically uses sodium borohydride or other hydride donors under mild conditions.

Cyclopropanation and Ring-Opening Strategies (Less Direct)

While more relevant to cyclopropane derivatives, some synthetic schemes for 3,4-difluorophenyl-substituted compounds involve:

  • Cyclopropanation of 3,4-difluorostyrene intermediates using trimethylsulfoxonium iodide and bases in DMSO.
  • Subsequent ring-opening or functional group transformations to yield allylic amines.

Though indirect, these methods provide stereochemical control and access to enantiomerically enriched intermediates potentially convertible to allylamines.

Data Table Summarizing Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Amine-Directed Mizoroki-Heck Arylation Allylamine, 3,4-difluorobromobenzene, Pd catalyst, base 70 °C, 14 h, inert atmosphere ~80 Regioselective arylation, acid-base workup, chromatography
Wittig Olefination + Reductive Amination 3,4-difluorobenzaldehyde, methyltriphenylphosphonium bromide, DBU, NaBH4 Room temp to 70 °C, 12-14 h Variable (50-80) Two-step process; common and scalable
Cyclopropanation + Functionalization 3,4-difluorostyrene, trimethylsulfoxonium iodide, NaH/NaOH, DMSO RT to 60 °C Variable Provides stereochemical control; more complex route

Research Findings and Mechanistic Insights

  • The amine-directed Mizoroki-Heck reaction leverages the directing ability of the free amine to achieve selective arylation at the allylic position, minimizing side reactions and improving yields.

  • Wittig reactions with fluorinated benzaldehydes proceed smoothly due to the electron-withdrawing effect of fluorines, which stabilize the ylide intermediate and facilitate olefin formation.

  • Reductive amination steps must be carefully controlled to avoid over-reduction or side reactions, especially with sensitive fluorine substituents.

  • Cyclopropanation approaches, while more complex, allow for the preparation of chiral intermediates that can be further elaborated into allylamines, offering a route to enantiomerically pure compounds.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor or receptor antagonist. The molecular pathways involved can include inhibition of enzyme activity or blocking of receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

Structural Features :

  • Molecular formula : C₉H₉F₂N
  • Backbone : Cyclopropane ring fused to the amine group.
  • Substituents : 3,4-difluorophenyl group.

Key Differences :

  • Industrial Relevance : Referred to as "CPA" in industrial contexts, suggesting applications in pharmaceuticals or agrochemicals .

1-(3,4-Difluorophenyl)-2-methylpropan-1-one

Structural Features :

  • Molecular formula : C₁₀H₁₀F₂O
  • Backbone: Propanone (ketone) group instead of an amine.
  • Substituents : 3,4-difluorophenyl group.

Key Differences :

  • The ketone functional group alters reactivity and polarity compared to the amine group, making it more suitable for carbonyl-based reactions.
  • Physical Properties : Liquid at room temperature (storage at 4°C) with a molecular weight of 184.19 g/mol .

(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine

Structural Features :

  • Molecular formula : C₁₃H₁₁Br₂F₂N₂
  • Backbone : Ethane-1-amine with a dibromopyridine substituent.
  • Substituents : 3,5-difluorophenyl group.

Key Differences :

  • The 3,5-difluoro substitution pattern on the phenyl ring differs from the 3,4-difluoro configuration in the target compound, which may influence electronic properties .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Substituent Positions Key Features
1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine C₁₀H₁₁F₂N 183.20 Primary amine 3,4-difluorophenyl Discontinued commercial status
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine C₉H₉F₂N 169.17 Cyclopropane-amine 3,4-difluorophenyl Rigid structure; industrial alias "CPA"
1-(3,4-Difluorophenyl)-2-methylpropan-1-one C₁₀H₁₀F₂O 184.19 Ketone 3,4-difluorophenyl Liquid state; storage at 4°C
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine C₁₃H₁₁Br₂F₂N₂ 393.30 Secondary amine 3,5-difluorophenyl Brominated pyridine; complex synthesis

Research Findings and Implications

  • Structural Flexibility : The propenyl chain in the target compound offers conformational flexibility, contrasting with the rigid cyclopropane in CPA. This flexibility may impact pharmacokinetic profiles .
  • Synthetic Challenges : The discontinued status of the target compound (as per CymitQuimica) suggests synthetic or stability issues, whereas CPA and the ketone analog remain accessible .

Biological Activity

1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine, also referred to as N-[1-(3,4-difluorophenyl)ethyl]-2-methylprop-2-en-1-amine, is a compound with notable potential in biological applications due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound has the molecular formula C12H15F2NC_{12}H_{15}F_2N and a molecular weight of 211.25 g/mol. Its structure features a difluorophenyl group attached to a propenamine backbone, which enhances its lipophilicity and may influence its interaction with various biological targets.

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-(3,4-Dichlorophenyl)-2-methylprop-2-en-1-amineChlorine substituents instead of fluorineDifferent electronic properties affecting reactivity
1-(3,4-Dimethylphenyl)-2-methylprop-2-en-1-amineMethyl groups instead of fluorineEnhanced steric hindrance influencing binding affinity
1-(3-Fluorophenyl)-2-methylprop-2-en-1-amineSingle fluorine substituentLess lipophilic compared to the difluoro analog

Uniqueness : The presence of two fluorine atoms in the difluorophenyl moiety distinguishes this compound from others, imparting unique chemical and biological properties that enhance its utility in research and industrial applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its ability to modulate enzyme and receptor functions. This modulation is crucial for understanding its mechanism of action and evaluating its therapeutic potential.

The difluorophenyl moiety can interact with various enzymes and receptors, influencing cellular pathways. Preliminary studies suggest that compounds with similar structural features demonstrate significant biological activities, including:

  • Neuroprotective Effects : The compound is being investigated for its ability to protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.
  • Antiangiogenic Properties : Similar compounds have been designed as inhibitors for vascular endothelial growth factor receptor (VEGFR), indicating potential applications in cancer treatment .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • VEGFR Inhibition : A related study identified a compound with similar structural characteristics that inhibited VEGFR-2 with an IC50 value of 65 nM. This suggests that this compound may also possess antiangiogenic properties .
  • Cytotoxicity : In vitro evaluations have shown that compounds structurally related to this compound exhibit cytotoxic effects against cancer cell lines such as HepG2 and MCF-7, with IC50 values indicating significant potency .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionProtects neuronal cells from oxidative stress
VEGFR InhibitionInhibits VEGFR with IC50 value of 65 nM
CytotoxicityExhibits cytotoxic effects against HepG2 and MCF-7

Q & A

Q. What analytical methods are critical for assessing enantiomeric purity in chiral derivatives?

  • Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to resolve enantiomers. Confirm configurations via VCD (vibrational circular dichroism) or X-ray crystallography. Enantiomeric excess (>99%) is critical for avoiding pharmacokinetic variability in preclinical models .

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